molecular formula C7H10N2OS B13145943 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one

Cat. No.: B13145943
M. Wt: 170.23 g/mol
InChI Key: FVLJIHWPINEXNN-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is an organic compound that features a thiazole ring, a methylamino group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methylamino Group:

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, where secondary alcohols are oxidized to ketones using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methylamine, haloketones.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the methylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Amino)-3-(1,3-thiazol-2-yl)propan-2-one: Similar structure but with an amino group instead of a methylamino group.

    1-(Methylamino)-3-(1,3-oxazol-2-yl)propan-2-one: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is unique due to the presence of both the thiazole ring and the methylamino group, which confer specific chemical and biological properties that are not observed in its analogs.

Biological Activity

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_7H_10N_2OS
  • Molecular Weight : 174.23 g/mol
  • Structure : The compound features a thiazole ring which is known for its biological significance in various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, including lysophosphatidic acid (LPA) receptors, which are implicated in cancer progression and other diseases .
  • Inhibition of Enzymatic Activity : It may exhibit inhibitory effects on specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis .
  • Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in MDA-MB-231 cells
Receptor AntagonismInhibits LPA receptor activity
Enzyme InhibitionInhibits specific kinases involved in cell cycle regulation

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thiazole derivatives, this compound was found to significantly reduce the viability of MDA-MB-231 breast cancer cells. The mechanism was linked to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Receptor Interaction

Research on the interaction of this compound with LPA receptors revealed that it acts as a competitive antagonist. This activity was associated with reduced migration and invasion capabilities in cancer cell lines, highlighting its therapeutic potential in metastatic diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds. Modifications to the thiazole ring and the methylamino group have been shown to enhance or diminish biological activity. For instance, substituting different functional groups on the thiazole ring can significantly affect receptor binding affinity and enzymatic inhibition potency .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-(methylamino)-3-(1,3-thiazol-2-yl)propan-2-one

InChI

InChI=1S/C7H10N2OS/c1-8-5-6(10)4-7-9-2-3-11-7/h2-3,8H,4-5H2,1H3

InChI Key

FVLJIHWPINEXNN-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=NC=CS1

Origin of Product

United States

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